N-Acetylsphingosylphosphorylcholine

Beschreibung

Eigenschaften

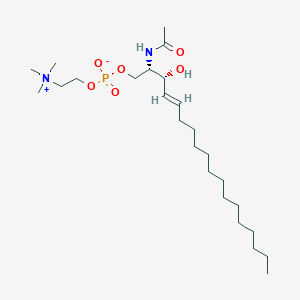

IUPAC Name |

[(E,2S,3R)-2-acetamido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H51N2O6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(29)24(26-23(2)28)22-33-34(30,31)32-21-20-27(3,4)5/h18-19,24-25,29H,6-17,20-22H2,1-5H3,(H-,26,28,30,31)/b19-18+/t24-,25+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZSEZHHSPWFFN-WHUSYDGZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H51N2O6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677062 |

Source

|

| Record name | (2S,3R,4E)-2-Acetamido-3-hydroxyoctadec-4-en-1-yl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148306-05-2 |

Source

|

| Record name | (2S,3R,4E)-2-Acetamido-3-hydroxyoctadec-4-en-1-yl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Acetylsphingosylphosphorylcholine (Sphingomyelin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylsphingosylphosphorylcholine, more commonly known as sphingomyelin, is a critical sphingolipid component of animal cell membranes, particularly abundant in the myelin sheath of nerve cells.[1] Its unique structure, consisting of a ceramide core and a phosphocholine headgroup, allows it to play significant roles in membrane structure, signal transduction, and apoptosis.[1][2] This technical guide provides a comprehensive overview of the complete chemical structure of sphingomyelin, its biosynthesis, and its central role in cellular signaling pathways. Detailed experimental protocols for its extraction and analysis are provided, along with quantitative data to support researchers in their study of this multifaceted lipid.

The Complete Chemical Structure of this compound

This compound is an amphipathic molecule, meaning it possesses both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. This structure is fundamental to its function within the lipid bilayer of cell membranes.[2]

The molecule is composed of three primary components:

-

A Sphingosine Backbone: This is a long-chain, unsaturated amino alcohol that forms the core of the molecule.[2]

-

A Fatty Acid: A long-chain fatty acid is attached to the amino group of the sphingosine backbone via an amide linkage. The combination of the sphingosine and the fatty acid is known as a ceramide .[2] The length and saturation of this fatty acid chain can vary, leading to different species of sphingomyelin.[3]

-

A Phosphocholine Head Group: This polar head group is attached to the C-1 hydroxyl group of the sphingosine backbone.[2]

The generalized chemical structure of this compound is depicted below.

References

The Disassembly of a Key Membrane Component: A Technical Guide to N-Acetylsphingosylphosphorylcholine Catabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylsphingosylphosphorylcholine, commonly known as sphingomyelin, is a critical sphingolipid component of mammalian cell membranes, particularly enriched in the plasma membrane and the myelin sheath. Its catabolism is not merely a process of degradation but a finely tuned signaling cascade that releases a host of bioactive molecules. These degradation products, centrally ceramide and its downstream metabolites, are pivotal in regulating a wide array of cellular processes, including apoptosis, cell proliferation, inflammation, and stress responses. Understanding the intricate pathways of sphingomyelin catabolism is therefore of paramount importance for researchers in cell biology and professionals in drug development targeting these fundamental cellular signaling networks. This in-depth technical guide provides a comprehensive overview of the degradation products resulting from this compound catabolism, detailed experimental protocols for their analysis, and a summary of key quantitative data.

The Core Catabolic Pathway: From Sphingomyelin to Bioactive Mediators

The catabolism of sphingomyelin is primarily initiated by a family of enzymes known as sphingomyelinases (SMases). These hydrolases cleave the phosphodiester bond of sphingomyelin, yielding two primary degradation products: ceramide and phosphocholine.[1][2] This initial cleavage is a critical regulatory step, as it unleashes the potent second messenger, ceramide.

Ceramide sits at a crucial branchpoint in sphingolipid metabolism. It can be further metabolized through several pathways, leading to the generation of other significant signaling molecules:

-

Sphingosine: Ceramidases (CDases) hydrolyze the N-acyl linkage of ceramide to produce sphingosine and a free fatty acid.

-

Sphingosine-1-Phosphate (S1P): Sphingosine can then be phosphorylated by sphingosine kinases (SphKs) to form sphingosine-1-phosphate, a potent signaling lipid with roles often opposing those of ceramide.[3]

The balance between the levels of ceramide, sphingosine, and S1P, often referred to as the "sphingolipid rheostat," is critical in determining cell fate. High levels of ceramide are generally associated with pro-apoptotic and anti-proliferative signals, while S1P typically promotes cell survival and proliferation.[3]

The Enzymatic Machinery: Sphingomyelinases

Sphingomyelinases are broadly classified based on their optimal pH into three main categories: acid sphingomyelinase (aSMase), neutral sphingomyelinase (nSMase), and alkaline sphingomyelinase.

-

Acid Sphingomyelinase (aSMase): Primarily located in lysosomes, aSMase plays a crucial role in the degradation of sphingomyelin taken up by the cell through endocytosis. A secreted form of aSMase also exists.[2]

-

Neutral Sphingomyelinase (nSMase): A family of enzymes primarily located at the plasma membrane and other cellular compartments. nSMases are often activated in response to extracellular stimuli and cellular stress, leading to rapid ceramide generation at the cell surface.[4][5]

-

Alkaline Sphingomyelinase: Found predominantly in the intestinal tract, this enzyme is involved in the digestion of dietary sphingomyelin.

Quantitative Data on Sphingomyelin Catabolism

The following tables summarize key quantitative data related to the enzymes and products of this compound catabolism. This information is crucial for designing experiments and interpreting results in the context of cellular signaling and drug development.

| Enzyme | Source | Substrate | Apparent K_m (µM) | V_max | Optimal pH | Cation Dependence | Reference(s) |

| Secreted Acid Sphingomyelinase (S-ASM) | Human Cerebrospinal Fluid | BODIPY-C12-SM | 20 | 6 pmol/h/µl | 5.0 | Zn²⁺ | [1] |

| Neutral Sphingomyelinase (NSM) | Human Serum | Fluorescently labeled SM | 60 | 1500 fmol/h/µL | 7.0 - 9.0 | Co²⁺ (restored in EDTA-treated plasma) | [6][7] |

| Neutral Sphingomyelinase 2 (nSMase2) | Recombinant | Sphingomyelin | Not specified | 35 µM/min | 7.5 | Mg²⁺ or Mn²⁺ | [4][8] |

Table 1: Enzyme Kinetic Parameters for Sphingomyelinases. Note: K_m and V_max values can vary significantly depending on the enzyme source, purity, substrate used, and assay conditions.

| Compound | Cell/Tissue Type | Concentration/Level | Reference(s) |

| Sphingomyelin | Mouse Plasma | ~407 µM | [9] |

| Sphingomyelin | 3T3-L1 cells | 60.10 ± 0.24 pmol/µg protein | [9] |

| Sphingomyelin | Rat aortic smooth muscle cells | 62.69 ± 0.08 pmol/µg protein | [9] |

| Sphingomyelin | HT-29 cells | 58.38 ± 0.37 pmol/µg protein | [9] |

Table 2: Cellular and Plasma Concentrations of Sphingomyelin.

| Inhibitor | Target Enzyme(s) | IC_50 (µM) | Notes | Reference(s) |

| GW4869 | Neutral Sphingomyelinase (nSMase) | 1 | Selective for nSMase; does not inhibit aSMase at up to 150 µM. | [10] |

| Spiroepoxide | Neutral Sphingomyelinase 2 (nSMase2) | 29 | Irreversible and non-specific inhibitor. | [11] |

| Cambinol | Neutral Sphingomyelinase 2 (nSMase2) | 5 | More potent than manumycin A. | [11] |

| Manumycin A | Neutral Sphingomyelinase 2 (nSMase2) | 145 | One of the first discovered nSMase2 inhibitors. | [11] |

| ARC39 | Acid Sphingomyelinase (aSMase) | 0.02 | Specific for aSMase; IC50 for nSMase > 100 µM. | [12] |

| 1-Aminodecylidene bis-phosphonic acid | Acid Sphingomyelinase (aSMase) | >100 | Selective for aSMase over nSMase. | [13] |

| Fendiline | Acid Sphingomyelinase (aSMase) | ~3 | Blocks aSMase activity in tissue culture cells. | [14] |

Table 3: Inhibitors of Sphingomyelinases.

Signaling Pathways and Experimental Workflows

The degradation of sphingomyelin initiates complex signaling cascades that are integral to cellular function and pathology. The following diagrams, generated using the DOT language, illustrate these pathways and a general workflow for their investigation.

Experimental Protocols

Accurate measurement of sphingomyelin and its degradation products is essential for studying their roles in cellular processes. Below are detailed methodologies for key experiments.

Sphingomyelinase Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a sensitive method for measuring SMase activity.[9][15][16][17][18]

Principle: The assay is a coupled enzymatic reaction. First, sphingomyelinase hydrolyzes sphingomyelin to phosphocholine and ceramide. In subsequent steps, alkaline phosphatase cleaves the phosphate from phosphocholine to yield choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). Finally, in the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (e.g., Amplex Red) to produce a highly fluorescent product (e.g., resorufin), which can be measured.[18]

Materials:

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

-

Sphingomyelinase Assay Kit (containing sphingomyelin substrate, reaction buffer, enzyme mix, and fluorescent probe)

-

Samples (cell lysates, tissue homogenates, or purified enzyme)

-

Sphingomyelinase standard (for quantification)

Procedure:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically involves reconstituting lyophilized components and preparing a working solution of the fluorescent probe.

-

Standard Curve Preparation: Prepare a serial dilution of the sphingomyelinase standard to generate a standard curve for quantifying enzyme activity.

-

Sample Preparation: Prepare cell lysates or tissue homogenates in the provided assay buffer. If necessary, perform a protein concentration assay to normalize the results.

-

Assay Reaction: a. Add samples and standards to the wells of the 96-well plate. b. Initiate the reaction by adding the sphingomyelin substrate solution to each well. c. Incubate the plate at 37°C for a specified time (e.g., 1-2 hours), protected from light. d. Add the enzyme mix containing alkaline phosphatase, choline oxidase, HRP, and the fluorescent probe to each well. e. Incubate at room temperature for a specified time (e.g., 30-60 minutes), protected from light, to allow for the development of the fluorescent signal.

-

Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 540/590 nm for Amplex Red).

-

Data Analysis: Subtract the fluorescence of the blank from all readings. Plot the standard curve and determine the sphingomyelinase activity in the samples based on the standard curve. Express the activity in units per milligram of protein (e.g., mU/mg).

Quantification of Ceramide Species by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the sensitive and specific quantification of individual ceramide species based on their acyl chain length and saturation.[19][20][21][22]

Principle: Lipids are extracted from the biological sample and separated using high-performance liquid chromatography (HPLC). The separated lipids are then introduced into a tandem mass spectrometer. In the mass spectrometer, the molecules are ionized, and specific precursor ions corresponding to different ceramide species are selected. These precursor ions are then fragmented, and specific product ions are detected. This multiple reaction monitoring (MRM) allows for highly specific and sensitive quantification.

Materials:

-

LC-MS/MS system (e.g., triple quadrupole)

-

HPLC column (e.g., C8 or C18 reversed-phase)

-

Solvents for lipid extraction (e.g., chloroform, methanol, isopropanol, ethyl acetate)

-

Solvents for mobile phase (e.g., water, acetonitrile, methanol with formic acid and ammonium formate)

-

Internal standards (e.g., C17:0-ceramide)

-

Ceramide standards for calibration curve

Procedure:

-

Sample Preparation and Lipid Extraction: a. Homogenize cell pellets or tissues in an appropriate buffer. b. Add an internal standard (a ceramide species not naturally abundant in the sample) to each sample to account for extraction efficiency and instrument variability. c. Perform lipid extraction using a method such as the Bligh and Dyer or a modified Folch procedure. This typically involves a two-phase extraction with a mixture of chloroform, methanol, and water. d. Collect the organic (lower) phase containing the lipids. e. Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

-

LC Separation: a. Inject the reconstituted lipid extract onto the HPLC column. b. Elute the ceramides using a gradient of mobile phases. The gradient is optimized to separate different ceramide species based on their hydrophobicity.

-

MS/MS Detection: a. The eluent from the HPLC is directed to the mass spectrometer. b. Set the mass spectrometer to operate in positive ion mode using electrospray ionization (ESI). c. Use MRM to detect specific precursor-to-product ion transitions for each ceramide species of interest and the internal standard.

-

Data Analysis and Quantification: a. Integrate the peak areas for each ceramide species and the internal standard. b. Generate a calibration curve using known concentrations of ceramide standards. c. Calculate the concentration of each ceramide species in the samples by normalizing to the internal standard and comparing to the calibration curve. d. Normalize the results to the initial amount of sample (e.g., cell number or protein concentration).

Conclusion

The catabolism of this compound is a central hub in cellular signaling, with its degradation products playing critical roles in health and disease. For researchers and drug development professionals, a thorough understanding of this pathway and the methodologies to study it are indispensable. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a solid foundation for investigating the intricate world of sphingolipid metabolism and its profound impact on cellular function. As our understanding of these pathways continues to grow, so too will the opportunities for therapeutic intervention in a wide range of diseases.

References

- 1. Characterization of Acid Sphingomyelinase Activity in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acid sphingomyelinase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Roles and regulation of Neutral Sphingomyelinase-2 in cellular and pathological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Neutral Sphingomyelinase Family: Identifying Biochemical Connections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Solved Neutral sphingomyelinase-2 converts sphingomyelin | Chegg.com [chegg.com]

- 9. cellbiolabs.com [cellbiolabs.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Inhibition of Neutral Sphingomyelinase 2 by Novel Small Molecule Inhibitors Results in Decreased Release of Extracellular Vesicles by Vascular Smooth Muscle Cells and Attenuated Calcification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of Acid Sphingomyelinase Depletes Cellular Phosphatidylserine and Mislocalizes K-Ras from the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A high-throughput sphingomyelinase assay using natural substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. abcam.cn [abcam.cn]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. Determination of ceramides by LC-MS/MS [bio-protocol.org]

- 20. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

A Historical Perspective on the Discovery of N-Acetylsphingosylphosphorylcholine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylsphingosylphosphorylcholine, more commonly known as sphingomyelin, stands as a cornerstone in our understanding of lipid biology and cellular function. First isolated from brain tissue in the late 19th century, its discovery and subsequent structural elucidation marked a significant milestone in the field of neurochemistry and lipidology. This technical guide provides a comprehensive historical perspective on the discovery of sphingomyelin, detailing the seminal experiments, the brilliant minds behind them, and the evolution of our understanding of this enigmatic molecule. We will delve into the original experimental protocols, present the quantitative data that underpinned these early discoveries, and explore the nascent concepts of its biological role, offering a valuable resource for researchers and professionals in the field.

The Dawn of Sphingolipid Chemistry: Thudichum's Pioneering Work

The story of sphingomyelin begins with the pioneering work of Johann Ludwig Wilhelm Thudichum, a German-born physician and biochemist working in London. In the 1880s, while meticulously dissecting the chemical composition of the brain, Thudichum isolated a novel phosphorus-containing lipid that was distinct from the glycerophospholipids known at the time.[1][2] He named this class of compounds "sphingolipids," after the mythical Sphinx, reflecting their enigmatic nature.[3]

Isolation of Sphingomyelin from Brain Tissue (Thudichum, 1884)

Thudichum's isolation of sphingomyelin was a laborious process, relying on a series of solvent extractions and precipitations from bovine brain tissue. His detailed methodology, laid out in his seminal work "A Treatise on the Chemical Constitution of the Brain," formed the basis for future lipid research.[2][4]

Experimental Protocol: Thudichum's Isolation of Sphingomyelin

The following is a summarized protocol based on Thudichum's original descriptions:

-

Initial Extraction: Large quantities of brain tissue were minced and repeatedly extracted with hot ethanol to remove water and dissolve the lipids.

-

Separation of Phospholipids: The ethanolic extract was cooled, leading to the precipitation of a mixture of phospholipids.

-

Lead Acetate Precipitation: The crude phospholipid mixture was dissolved in hot ethanol and treated with a solution of lead acetate. This step precipitated certain phospholipids, while sphingomyelin remained in the supernatant.

-

Cadmium Chloride Precipitation: The supernatant from the previous step was treated with a cadmium chloride solution, which selectively precipitated sphingomyelin as a complex.

-

Purification of the Cadmium Chloride Adduct: The sphingomyelin-cadmium chloride precipitate was repeatedly recrystallized from hot ethanol to remove impurities.

-

Removal of Cadmium: The purified adduct was dissolved in a large volume of water and subjected to dialysis to remove the cadmium chloride, yielding purified sphingomyelin.

Quantitative Data from Thudichum's Analysis

While Thudichum's quantitative data is not presented in modern standardized tables in his original publication, he meticulously documented the elemental composition of the purified sphingomyelin. These analyses were crucial in establishing it as a distinct chemical entity.

| Element | Percentage (%) |

| Carbon (C) | ~64-66% |

| Hydrogen (H) | ~10-11% |

| Nitrogen (N) | ~3.5-4% |

| Phosphorus (P) | ~3.8-4% |

| Oxygen (O) | ~15-17% (by difference) |

| Note: These values are approximations derived from Thudichum's writings and reflect the analytical capabilities of the late 19th century. |

Thudichum also described the physical properties of sphingomyelin, noting its white, crystalline appearance and its high melting point, though a precise value was not consistently reported in his initial work.

Unraveling the Molecular Architecture: The Work of Levene and Rolf

While Thudichum laid the groundwork, the definitive chemical structure of sphingomyelin was elucidated nearly half a century later. In 1927, Phoebus Levene and Ida Rolf, working at the Rockefeller Institute for Medical Research, published their findings in the Journal of Biological Chemistry, proposing the now-accepted structure of this compound.[1]

The Path to Structural Elucidation

Levene and Rolf's approach involved the careful hydrolysis of sphingomyelin and the meticulous identification of its constituent components. This systematic degradation, coupled with quantitative analysis, allowed them to piece together the molecular puzzle.

Experimental Workflow: Structure Elucidation of Sphingomyelin (Levene and Rolf, 1927)

Caption: Workflow for the structural elucidation of sphingomyelin.

Experimental Protocols

-

Alkaline Hydrolysis: Purified sphingomyelin was subjected to hydrolysis with a strong base (e.g., sodium hydroxide in methanol). This treatment cleaved the ester linkage, releasing the fatty acids.

-

Acid Hydrolysis: The remaining water-soluble fragment, sphingosylphosphorylcholine, was then subjected to strong acid hydrolysis (e.g., with hydrochloric acid). This broke the phosphodiester and glycosidic linkages, yielding sphingosine, phosphoric acid, and choline.

-

Component Identification: Each of the hydrolysis products was then isolated, purified, and identified through chemical tests and comparison with known standards of the time.

Quantitative Analysis from Levene and Rolf's Work

The quantitative analysis of the hydrolysis products was critical in determining the molar ratios of the components and thus, the overall structure.

| Component | Molar Ratio |

| Fatty Acid | 1 |

| Sphingosine | 1 |

| Phosphoric Acid | 1 |

| Choline | 1 |

| This table represents the idealized stoichiometric relationships confirmed by Levene and Rolf's quantitative analyses. |

Their work conclusively established that sphingomyelin is composed of a fatty acid linked to the amino group of sphingosine, with a phosphorylcholine moiety attached to the primary hydroxyl group of sphingosine.

Early Insights into Function: A Structural Component of the Myelin Sheath

The Dawn of Modern Lipid Extraction Techniques

The laborious and often harsh methods used by Thudichum were significantly improved upon in the mid-20th century with the development of the Folch and Bligh-Dyer extraction methods. These techniques, which utilize chloroform-methanol mixtures, became the gold standard for lipid extraction from biological tissues and are still widely used today.

Experimental Protocol: Folch Extraction (1957)

-

Homogenization: Tissue is homogenized in a 2:1 (v/v) mixture of chloroform and methanol.

-

Phase Separation: Water is added to the homogenate to create a biphasic system.

-

Lipid Recovery: The lower chloroform phase, containing the lipids, is collected. The upper aqueous phase contains non-lipid contaminants.

Experimental Protocol: Bligh-Dyer Extraction (1959)

-

Initial Extraction: The sample is homogenized with a one-phase mixture of chloroform, methanol, and water.

-

Phase Separation: Additional chloroform and water are added to induce phase separation.

-

Lipid Recovery: The lower chloroform layer containing the lipids is collected.

These methods provided a much more efficient and gentle means of extracting lipids, paving the way for more detailed studies of their composition and function.

The Emergence of Sphingolipid Signaling

While the initial focus was on its structural role, the latter half of the 20th century saw a paradigm shift in our understanding of sphingomyelin. It became apparent that sphingomyelin and its metabolites, particularly ceramide and sphingosine-1-phosphate, are key players in a complex network of cellular signaling pathways.

Historical Context of Sphingolipid Signaling

The concept of lipids as signaling molecules was not prevalent at the time of sphingomyelin's discovery. The initial focus was on water-soluble second messengers like cyclic AMP. The realization that hydrolysis of sphingomyelin could generate bioactive molecules that regulate cellular processes such as apoptosis, cell proliferation, and inflammation was a gradual process that gained momentum in the 1980s and 1990s.

Simplified Historical Progression of Sphingolipid Signaling Concepts

Caption: Evolution of the understanding of sphingomyelin's function.

Conclusion

The discovery of this compound, from its initial isolation by Thudichum to the definitive elucidation of its structure by Levene and Rolf, represents a triumph of early biochemical research. The meticulous experimental work and quantitative analysis performed by these pioneers laid the foundation for our current understanding of sphingolipid chemistry and biology. While initially viewed as a mere structural component, the recognition of sphingomyelin's role in complex signaling pathways has opened up new avenues for research and drug development. This historical perspective serves as a testament to the enduring importance of fundamental research and provides a valuable context for contemporary investigations into the multifaceted roles of this fascinating molecule.

References

- 1. Sphingomyelin - Wikipedia [en.wikipedia.org]

- 2. Thudichum | Cyberlipid [cyberlipid.gerli.com]

- 3. The nutritional functions of dietary sphingomyelin and its applications in food - PMC [pmc.ncbi.nlm.nih.gov]

- 4. History | Cyberlipid [cyberlipid.gerli.com]

- 5. History of cell membrane theory - Wikipedia [en.wikipedia.org]

The Cellular Signaling Cascades of N-Acetylsphingosylphosphorylcholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylsphingosylphosphorylcholine (NAc-SPC) is a synthetic acetylated derivative of the bioactive sphingolipid, sphingosylphosphorylcholine (SPC). While the signaling pathways of many sphingolipids are well-characterized, NAc-SPC represents a molecule with distinct biological activities. This technical guide provides an in-depth exploration of the cellular signaling cascades initiated by NAc-SPC. Evidence strongly suggests that NAc-SPC functions as a mimetic of Platelet-Activating Factor (PAF), a potent phospholipid mediator. This guide will detail the PAF receptor-mediated signaling pathway, present available quantitative data, provide comprehensive experimental protocols for studying NAc-SPC's effects, and include detailed visual diagrams of the signaling cascades and experimental workflows.

Core Signaling Pathway: The Platelet-Activating Factor (PAF) Receptor Cascade

Current research indicates that this compound exerts its biological effects primarily by acting as an agonist for the Platelet-Activating Factor (PAF) receptor (PAFR), a G-protein coupled receptor (GPCR).[1] The binding of NAc-SPC to the PAFR initiates a well-defined signaling cascade predominantly mediated by the Gq alpha subunit of heterotrimeric G-proteins.

The key steps in the NAc-SPC-initiated signaling cascade are as follows:

-

Receptor Binding and G-Protein Activation: NAc-SPC binds to the PAF receptor on the cell surface. This binding induces a conformational change in the receptor, leading to the activation of the associated Gq protein. The Gαq subunit exchanges GDP for GTP, causing its dissociation from the Gβγ dimer.

-

Phospholipase Cβ (PLCβ) Activation: The activated Gαq-GTP complex then binds to and activates phospholipase Cβ (PLCβ).

-

Second Messenger Generation: Activated PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3, being water-soluble, diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER). This binding triggers the release of stored calcium ions (Ca2+) from the ER into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.

-

Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium levels, activates conventional isoforms of Protein Kinase C (PKC).

-

Calmodulin Activation: The increased intracellular calcium also leads to the activation of calmodulin, a calcium-binding protein. The Ca2+/calmodulin complex can then modulate the activity of various downstream effector proteins, including Ca2+/calmodulin-dependent kinases (CaMKs).

-

Cellular Responses: The activation of PKC and calmodulin, along with other downstream effectors, culminates in a variety of cellular responses, most notably platelet aggregation and serotonin release.[1]

Figure 1: NAc-SPC Signaling Pathway via the PAF Receptor.

Quantitative Data

Precise quantitative data, such as EC50 or IC50 values, for this compound are not extensively reported in the available literature. However, studies on acetylated derivatives of sphingosylphosphorylcholine provide an effective concentration range for their biological activity.

| Compound | Biological Effect | Effective Concentration Range (M) | Cell System | Reference |

| N-acetyl SPC (NAc SPC) | Induction of platelet aggregation and serotonin release | 10⁻⁸ - 10⁻⁶ | Washed rabbit platelets | [1] |

| N-acetyl, O-acetyl SPC (NAc, OAc SPC) | Induction of platelet aggregation and serotonin release | 10⁻⁸ - 10⁻⁶ | Washed rabbit platelets | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the cellular effects of this compound.

Platelet Aggregation Assay

This assay measures the ability of NAc-SPC to induce platelet aggregation, a key functional response mediated by the PAF receptor.

Objective: To determine the dose-dependent effect of NAc-SPC on platelet aggregation.

Materials:

-

This compound

-

Platelet-rich plasma (PRP) or washed platelets

-

Platelet-poor plasma (PPP)

-

Aggregometer

-

Stir bars

-

Pipettes and tips

-

Saline (0.9% NaCl)

-

Agonist (e.g., ADP or collagen as a positive control)

Procedure:

-

Platelet Preparation:

-

Prepare PRP by centrifuging fresh, citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

-

Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.

-

Adjust the platelet count of the PRP with PPP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).

-

-

Assay Performance:

-

Pre-warm the PRP/PPP samples to 37°C.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pipette a defined volume of the platelet suspension into the aggregometer cuvettes with a stir bar.

-

Add varying concentrations of NAc-SPC (or vehicle control) to the cuvettes and start the recording.

-

Monitor the change in light transmission for a set period (e.g., 5-10 minutes).

-

Perform positive control experiments using a known platelet agonist.

-

Data Analysis:

-

The extent of aggregation is measured as the maximum percentage change in light transmission.

-

Plot the percentage of aggregation against the log concentration of NAc-SPC to generate a dose-response curve and determine the EC50 value.

Figure 2: Experimental Workflow for Platelet Aggregation Assay.

Serotonin Release Assay

This assay quantifies the release of serotonin from dense granules in platelets upon stimulation with NAc-SPC.

Objective: To measure the amount of serotonin released from platelets in response to NAc-SPC.

Materials:

-

Washed platelets pre-loaded with [³H]serotonin

-

NAc-SPC

-

Scintillation counter and vials

-

Formaldehyde

-

Buffer (e.g., Tyrode's buffer)

Procedure:

-

Platelet Labeling:

-

Incubate washed platelets with [³H]serotonin for 30-60 minutes at 37°C.

-

Wash the platelets to remove unincorporated [³H]serotonin.

-

-

Release Assay:

-

Resuspend the labeled platelets in buffer.

-

Add different concentrations of NAc-SPC to the platelet suspension.

-

Incubate for a defined period (e.g., 5 minutes) at 37°C.

-

Stop the reaction by adding ice-cold formaldehyde.

-

Pellet the platelets by centrifugation.

-

-

Quantification:

-

Measure the radioactivity in the supernatant (released serotonin) and the pellet (retained serotonin) using a scintillation counter.

-

Data Analysis:

-

Calculate the percentage of serotonin release for each concentration of NAc-SPC.

-

Plot the percentage of release against the log concentration of NAc-SPC to create a dose-response curve.

Intracellular Calcium Mobilization Assay

This assay visualizes and quantifies the increase in intracellular calcium concentration following stimulation with NAc-SPC.

Objective: To measure changes in intracellular Ca²⁺ levels in response to NAc-SPC.

Materials:

-

Adherent cells expressing the PAF receptor (e.g., HEK293-PAFR) or platelets

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Fluorescence microscope or plate reader with kinetic reading capabilities

-

NAc-SPC

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

Procedure:

-

Cell Loading:

-

Load the cells with the calcium-sensitive dye (e.g., Fura-2 AM with Pluronic F-127) in HBSS for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

-

Measurement:

-

Place the cells on the microscope stage or in the plate reader.

-

Establish a baseline fluorescence reading.

-

Add NAc-SPC at various concentrations and record the change in fluorescence intensity over time.

-

For ratiometric dyes like Fura-2, record fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm).

-

Data Analysis:

-

Calculate the ratio of fluorescence intensities (for ratiometric dyes) or the change in fluorescence intensity (for single-wavelength dyes) to represent the change in intracellular calcium concentration.

-

Determine the peak response and the area under the curve for each concentration of NAc-SPC.

Protein Kinase C (PKC) Activity Assay

This assay measures the activity of PKC, a key downstream effector in the NAc-SPC signaling pathway.

Objective: To determine if NAc-SPC treatment leads to an increase in PKC activity.

Materials:

-

Cell lysate from NAc-SPC-treated and untreated cells

-

PKC assay kit (containing a specific PKC substrate peptide, ATP, and necessary buffers)

-

[γ-³²P]ATP

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with NAc-SPC for a specific time.

-

Lyse the cells to obtain the cytosolic fraction containing PKC.

-

-

Kinase Reaction:

-

In a reaction tube, combine the cell lysate, the PKC substrate peptide, and the reaction buffer.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate at 30°C for a defined period (e.g., 10-15 minutes).

-

-

Detection:

-

Spot the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the paper using a scintillation counter.

-

Data Analysis:

-

Compare the PKC activity (in terms of incorporated ³²P) in NAc-SPC-treated cells to that in untreated control cells.

Conclusion

This compound initiates cellular signaling cascades by acting as a Platelet-Activating Factor mimetic. Its interaction with the PAF receptor triggers a Gq-mediated pathway, leading to the activation of PLCβ, generation of IP3 and DAG, mobilization of intracellular calcium, and subsequent activation of PKC and calmodulin. These events culminate in significant cellular responses, including platelet aggregation and serotonin release. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the nuanced cellular and molecular effects of this synthetic sphingolipid analog. Further research is warranted to elucidate the full spectrum of NAc-SPC's biological activities and its potential therapeutic applications.

References

The Subcellular Landscape of N-Acetylsphingosylphosphorylcholine: A Technical Guide to its Distribution and Signaling Roles

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the subcellular distribution of N-Acetylsphingosylphosphorylcholine (NAc-SPC), a specific variant of sphingomyelin, and its associated signaling pathways. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular interactions, this document serves as a critical resource for professionals in cellular biology and pharmacology.

This compound, a sphingomyelin with a C2 acyl chain, is a key component of cellular membranes, playing crucial roles in membrane integrity, signal transduction, and vesicular trafficking. Understanding its precise location within the cell is paramount for elucidating its function in both normal physiological processes and disease states. While specific quantitative data for the N-acetyl variant is limited, its distribution is expected to follow that of total sphingomyelin pools, which are predominantly localized to the plasma membrane, with significant presence in the Golgi apparatus, endosomes, and lysosomes, and lower concentrations in the endoplasmic reticulum.[1][2]

Quantitative Distribution of Sphingomyelin Pools

The distribution of sphingomyelin across various subcellular compartments is not uniform, reflecting the specialized functions of each organelle. The following tables summarize the quantitative distribution of sphingomyelin in rat liver cells, providing a baseline for understanding the likely localization of this compound.

Table 1: Distribution of Sphingomyelin in Subcellular Fractions of Rat Liver

| Subcellular Fraction | Sphingomyelin (% of total phospholipid) |

| Plasma Membrane | 19.0 |

| Golgi Apparatus | 12.4 |

| Lysosomes | 18.0 |

| Mitochondria | 3.0 |

| Microsomes (ER) | 4.0 |

| Nuclei | 3.0 |

Data adapted from a study on rat liver subcellular fractions.

Table 2: Lipid Composition of Rat Liver Organelles (nmol/mg protein)

| Lipid | Plasma Membrane | Golgi Apparatus | Microsomes (ER) | Mitochondria |

| Sphingomyelin | 53.2 | 34.7 | 6.7 | 4.8 |

| Phosphatidylcholine | 112.5 | 179.8 | 273.1 | 274.6 |

| Phosphatidylethanolamine | 69.8 | 69.9 | 100.2 | 181.7 |

| Phosphatidylinositol | 25.1 | 34.9 | 48.9 | 24.0 |

| Phosphatidylserine | 22.4 | 17.5 | 20.3 | 5.4 |

| Cholesterol | 86.8 | 34.7 | 13.4 | 4.8 |

Data represents the concentration of lipids in isolated organelles from rat liver, providing a comparative view of sphingomyelin abundance.

Experimental Protocols

The determination of the subcellular distribution of this compound relies on a combination of meticulous subcellular fractionation and sensitive analytical techniques for lipid quantification.

Subcellular Fractionation by Differential Centrifugation

This is a cornerstone technique for isolating various organelles from cell homogenates based on their size, shape, and density.

Protocol:

-

Homogenization: Tissues or cultured cells are first homogenized in a buffered isotonic solution (e.g., 0.25 M sucrose, 10 mM HEPES, pH 7.4) using a Dounce or Potter-Elvehjem homogenizer to disrupt the plasma membrane while keeping organelles intact. All steps are performed at 4°C to minimize enzymatic degradation.

-

Low-Speed Centrifugation: The homogenate is centrifuged at a low speed (e.g., 700 x g for 10 minutes) to pellet nuclei and any unbroken cells. The supernatant, containing other organelles, is collected.

-

Medium-Speed Centrifugation: The supernatant from the previous step is then centrifuged at a higher speed (e.g., 10,000 x g for 20 minutes) to pellet mitochondria. The resulting supernatant is carefully collected.

-

High-Speed Centrifugation (Microsomal Fraction): The supernatant is subjected to high-speed centrifugation (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction, which is rich in fragments of the endoplasmic reticulum and Golgi apparatus. The final supernatant represents the cytosol.

-

Further Purification (Optional): The crude organelle pellets can be further purified using density gradient centrifugation (e.g., using sucrose or Percoll gradients) to obtain higher purity fractions of specific organelles like the Golgi apparatus, lysosomes, and plasma membrane.

Lipid Extraction and Quantification

Once the subcellular fractions are isolated, the lipids are extracted and quantified.

Protocol:

-

Lipid Extraction: Lipids are extracted from the aqueous organelle fractions using the method of Bligh and Dyer or Folch, which employs a chloroform/methanol/water solvent system to partition lipids into an organic phase.

-

Quantification by Mass Spectrometry (LC-MS/MS):

-

The extracted lipids are dried and reconstituted in an appropriate solvent.

-

An internal standard (e.g., a sphingomyelin species with a non-endogenous acyl chain) is added for accurate quantification.

-

The lipid mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

-

This compound is identified and quantified based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

-

Signaling Pathways

Sphingomyelin, including its N-acetylated form, is not merely a structural lipid but also a key player in cellular signaling. The most well-characterized pathway is the sphingomyelin-ceramide pathway, which is initiated by the hydrolysis of sphingomyelin.

This pathway is initiated by various extracellular stimuli, such as tumor necrosis factor-alpha (TNF-α) or Fas ligand, which activate sphingomyelinases. These enzymes hydrolyze sphingomyelin at the plasma membrane, generating the bioactive lipid second messenger, ceramide. Ceramide can then trigger a cascade of downstream events, including the activation of protein phosphatases (like PP2A) and caspases, ultimately leading to cellular responses such as apoptosis, cell cycle arrest, or inflammation. The inactivation of pro-survival kinases like Akt by ceramide-activated phosphatases is a key mechanism in this process.

Conclusion

The subcellular distribution of this compound is critical to its function. Primarily located in the plasma membrane and Golgi apparatus, it contributes to the structural integrity of these compartments and serves as a reservoir for the generation of the potent signaling molecule, ceramide. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers aiming to investigate the nuanced roles of this specific sphingolipid in health and disease. Further research employing advanced lipidomics and imaging techniques will be instrumental in precisely mapping the distribution of this compound and unraveling its specific contributions to cellular physiology.

References

Genetic Aberrations in N-Acetylsphingosylphosphorylcholine Metabolism: A Technical Guide to Associated Pathologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the genetic mutations affecting N-Acetylsphingosylphosphorylcholine (sphingomyelin) metabolism, with a primary focus on Acid Sphingomyelinase Deficiency (ASMD), also known as Niemann-Pick Disease (NPD) types A and B. It delves into the molecular basis of the disease, detailing the role of the SMPD1 gene and the consequences of its mutation on the function of the lysosomal enzyme acid sphingomyelinase (ASM). This document outlines the pathophysiology stemming from the subsequent accumulation of sphingomyelin, presents quantitative data on the correlation between genotype and clinical phenotype, and provides detailed experimental protocols for the study of this metabolic disorder. Furthermore, signaling pathways, experimental workflows, and the logical relationships between genetic mutations and disease are illustrated through diagrams generated using the DOT language. This guide is intended to be a valuable resource for researchers and professionals involved in the study and development of therapeutics for sphingomyelin storage disorders.

Introduction

This compound, commonly known as sphingomyelin, is a critical sphingolipid component of cell membranes, particularly abundant in the myelin sheath of nerve cells.[1] Its metabolism is tightly regulated to maintain cellular homeostasis. The central enzyme in the catabolism of sphingomyelin is acid sphingomyelinase (ASM), a lysosomal hydrolase encoded by the SMPD1 gene.[2] Genetic mutations in SMPD1 can lead to a deficiency in ASM activity, resulting in the lysosomal accumulation of sphingomyelin and, consequently, a rare, autosomal recessive lysosomal storage disorder known as Acid Sphingomyelinase Deficiency (ASMD).[3]

ASMD presents as a clinical spectrum. The most severe form, Niemann-Pick disease type A (NPA), is characterized by a near-complete loss of ASM activity, leading to massive sphingomyelin accumulation, severe neurodegeneration, and death in early childhood.[1][3] Niemann-Pick disease type B (NPB) is a less severe form with residual ASM activity, primarily affecting visceral organs such as the liver, spleen, and lungs, with patients often surviving into adulthood.[3] An intermediate form, type A/B, exhibits a phenotype with varying degrees of neurological and visceral involvement.[4]

This guide will explore the intricacies of sphingomyelin metabolism, the genetic basis of ASMD, the resulting pathophysiology, and the experimental approaches used to study this devastating disease.

The this compound (Sphingomyelin) Metabolic Pathway

Sphingomyelin is synthesized in the Golgi apparatus and the endoplasmic reticulum and is primarily catabolized within the lysosomes.[5] The metabolic pathway is a crucial component of cellular lipid homeostasis and signaling.

Anabolic Pathway (De Novo Synthesis)

The synthesis of sphingomyelin begins with the condensation of serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, a reaction catalyzed by serine palmitoyltransferase.[5] Subsequent reduction and acylation steps lead to the formation of ceramide.[5] Finally, sphingomyelin synthase transfers a phosphocholine headgroup from phosphatidylcholine to ceramide, yielding sphingomyelin and diacylglycerol.[6]

Catabolic Pathway

The breakdown of sphingomyelin is primarily mediated by acid sphingomyelinase (ASM) in the lysosome. ASM hydrolyzes sphingomyelin into ceramide and phosphocholine.[7] Ceramide can then be further catabolized by acid ceramidase into sphingosine and a free fatty acid. Sphingosine can be phosphorylated to sphingosine-1-phosphate, a key signaling molecule, or recycled for the synthesis of complex sphingolipids.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 3. Niemann-Pick disease: mutation update, genotype/phenotype correlations, and prospects for genetic testing [pubmed.ncbi.nlm.nih.gov]

- 4. Niemann-Pick Disease Type C - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ldh.la.gov [ldh.la.gov]

How N-Acetylsphingosylphosphorylcholine interacts with integral membrane proteins

An In-depth Technical Guide to the Interaction of N-Acetylsphingosylphosphorylcholine with Integral Membrane Proteins

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, commonly known as sphingomyelin (SM), is a principal sphingolipid component of mammalian cell membranes. Far from being a mere structural element, it is a critical modulator of membrane biophysics and cell signaling. This technical guide explores the multifaceted interactions between sphingomyelin and integral membrane proteins. The primary mechanism of this interaction is indirect, mediated by the formation of specialized, highly ordered membrane microdomains known as lipid rafts. These platforms concentrate and organize signaling proteins, thereby facilitating or inhibiting cellular processes. Concurrently, evidence for direct, specific binding of sphingomyelin to certain proteins is emerging, suggesting a more complex regulatory role. This document provides a comprehensive overview of these interactions, quantitative binding data, detailed experimental protocols for their study, and visual representations of key signaling pathways.

The Core of the Interaction: Lipid Rafts

This compound's interaction with integral membrane proteins is fundamentally linked to its propensity, along with cholesterol, to form liquid-ordered (Lo) phase microdomains within the more fluidic liquid-disordered (Ld) glycerophospholipid-rich environment of the plasma membrane.[1][2] These domains, often referred to as lipid rafts, are dynamic assemblies that function as signaling platforms.[1][3]

The unique structure of sphingomyelin—with its long, often saturated N-acyl chain, a sphingosine backbone, and a phosphocholine headgroup—allows for strong van der Waals interactions and hydrogen bonding with cholesterol and neighboring sphingolipids.[2] This tight packing excludes many glycerophospholipids and results in a thicker, less fluid membrane region that selectively includes or excludes integral and peripherally associated proteins.[1]

Many integral membrane proteins, particularly those involved in signal transduction, are localized to lipid rafts. This localization is not random and is often dictated by specific protein features, such as post-translational modifications like palmitoylation or myristoylation, which act as anchors into the raft environment.[4][5] By concentrating specific receptors, kinases, and effector molecules, lipid rafts significantly enhance the efficiency and specificity of signaling cascades.[3] Conversely, separating interacting partners by excluding one from the raft domain can be a powerful mechanism of negative regulation.

References

- 1. Thermodynamic Analysis of Protein–Lipid Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]

- 2. Agrin - Wikipedia [en.wikipedia.org]

- 3. Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Probing the thermodynamics of protein-lipid interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

A Step-by-Step Guide for Extracting N-Acetylsphingosylphosphorylcholine from Brain Tissue

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the extraction and purification of N-Acetylsphingosylphosphorylcholine, commonly known as sphingomyelin (SM), from brain tissue. Sphingomyelin is a critical sphingolipid enriched in the central nervous system, playing a vital role in the structure of cell membranes, particularly the myelin sheath, and participating in various signaling pathways essential for neuronal function.[1][2] Accurate and efficient extraction of sphingomyelin is paramount for research into neurodegenerative diseases, drug development, and understanding fundamental neurobiology.

Data Presentation

The following table summarizes representative quantitative data for sphingomyelin content in the brain tissue of commonly used animal models. These values can serve as a benchmark for expected yields.

| Animal Model | Brain Region | Sphingomyelin Concentration (pmol/μg protein) | Reference |

| ICR Mice | Whole Brain | 55.60 ± 0.43 | [3] |

| Young Adult Rats | Whole Brain | 39.05 ± 1.58 | [3] |

| Old Rats | Whole Brain | 67.88 ± 5.35 | [3] |

Experimental Protocols

This section details the step-by-step methodologies for the extraction and purification of this compound from brain tissue. The primary extraction is based on the widely accepted Folch method, followed by purification using Solid-Phase Extraction (SPE).

Part 1: Total Lipid Extraction from Brain Tissue (Modified Folch Method)

This protocol is adapted from the method described by Folch et al. and is a robust procedure for extracting a broad range of lipids from neural tissue.[4]

Materials:

-

Brain tissue (fresh or frozen)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Homogenizer (e.g., Dounce or Potter-Elvehjem)

-

Centrifuge

-

Orbital shaker

-

Rotary evaporator or nitrogen stream evaporator

-

Glass centrifuge tubes

Procedure:

-

Tissue Preparation: Weigh the brain tissue sample (e.g., 1 g). If frozen, thaw on ice.

-

Homogenization: Place the tissue in a homogenizer and add a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture (i.e., 20 mL for 1 g of tissue). Homogenize thoroughly until a uniform suspension is achieved.[4]

-

Agitation: Transfer the homogenate to a glass tube and agitate on an orbital shaker for 15-20 minutes at room temperature.[4]

-

Phase Separation:

-

Collection of the Lipid-Containing Phase:

-

The lower phase is the chloroform layer containing the total lipid extract. The upper phase is the aqueous methanol layer.

-

Carefully aspirate and discard the upper aqueous phase.

-

To maximize recovery and remove non-lipid contaminants, the interface can be gently rinsed with a small volume of methanol:water (1:1, v/v) without disturbing the lower phase, followed by recentrifugation and removal of the upper phase.[4]

-

-

Drying the Lipid Extract:

-

Transfer the lower chloroform phase containing the lipids to a clean, pre-weighed glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.

-

The resulting dried lipid film contains the total lipid extract, including sphingomyelin.

-

Part 2: Purification of this compound using Solid-Phase Extraction (SPE)

This protocol utilizes aminopropyl-bonded silica cartridges to separate sphingomyelin from other lipid classes in the total lipid extract.[5][6]

Materials:

-

Dried total lipid extract from Part 1

-

Aminopropyl SPE cartridges

-

Hexane

-

Diisopropyl ether:acetic acid (98:2, v/v)

-

Acetone:methanol (9:1, v/v)

-

Chloroform:methanol (2:1, v/v)

-

Methanol

-

SPE vacuum manifold (optional, but recommended)

Procedure:

-

Cartridge Conditioning:

-

Place an aminopropyl SPE cartridge on the vacuum manifold.

-

Wash the cartridge sequentially with 5 mL of hexane. Do not allow the cartridge to dry out between solvent additions.

-

-

Sample Loading:

-

Redissolve the dried total lipid extract in a small volume (e.g., 200 µL) of chloroform:methanol (2:1, v/v).

-

Load the dissolved lipid extract onto the conditioned SPE cartridge.

-

-

Elution of Different Lipid Classes:

-

Fraction 1 (Neutral Lipids): Elute with 10 mL of chloroform:diisopropyl ether (2:1, v/v). This fraction will contain cholesterol and other neutral lipids. Discard this fraction if only sphingomyelin is of interest.

-

Fraction 2 (Free Fatty Acids): Elute with 10 mL of diisopropyl ether:acetic acid (98:2, v/v). This will remove free fatty acids. Discard this fraction.

-

Fraction 3 (this compound): Elute the desired sphingomyelin with 10 mL of acetone:methanol (9:1, v/v).[7] Collect this fraction in a clean, pre-weighed glass tube.

-

Fraction 4 (Other Phospholipids): More polar phospholipids can be eluted with 10 mL of methanol.

-

-

Drying the Purified Sphingomyelin:

-

Evaporate the solvent from the collected Fraction 3 under a stream of nitrogen or using a rotary evaporator.

-

The resulting dried lipid film contains the purified this compound. The purity can be assessed by Thin-Layer Chromatography (TLC) using a solvent system such as chloroform:methanol:water (65:25:4, v/v/v).[8]

-

Visualization of Workflows and Signaling Pathways

To aid in the understanding of the experimental process and the biological context of this compound, the following diagrams have been generated using the Graphviz DOT language.

Caption: Experimental workflow for the extraction and purification of this compound.

Caption: The Sphingomyelin-Ceramide signaling pathway in neurons.

The hydrolysis of sphingomyelin by sphingomyelinase to produce ceramide is a key event in neuronal signaling.[1][9][10] Ceramide can then act as a second messenger, influencing processes such as apoptosis and the clustering of membrane receptors.[11] Furthermore, ceramide can be converted to sphingosine-1-phosphate (S1P), which also plays a significant role in regulating neuronal excitability.[12] Dysregulation of this pathway has been implicated in various neurodegenerative diseases, including Alzheimer's disease.[3][12]

References

- 1. mdpi.com [mdpi.com]

- 2. Sphingomyelin - Wikipedia [en.wikipedia.org]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. microbenotes.com [microbenotes.com]

- 5. researchgate.net [researchgate.net]

- 6. A procedure for fractionation of sphingolipid classes by solid-phase extraction on aminopropyl cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measuring Brain Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sphingolipids in neurodegeneration (with focus on ceramide and S1P) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Exploring Sphingolipid Implications in Neurodegeneration [frontiersin.org]

- 11. youtube.com [youtube.com]

- 12. Plasma Membrane Sphingomyelin Hydrolysis Increases Hippocampal Neuron Excitability by a Sphingosine-1-Phosphate Mediated Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetylsphingosylphosphorylcholine (Sphingomyelin) Standards: A Guide for Laboratory Use

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procurement and application of N-Acetylsphingosylphosphorylcholine (more commonly known as sphingomyelin) standards for laboratory use. It includes a detailed overview of reputable suppliers, a summary of available standard types, and step-by-step experimental protocols for common applications. Additionally, it features diagrams of a key signaling pathway and a typical experimental workflow to facilitate understanding and implementation.

Introduction to this compound (Sphingomyelin)

This compound, or sphingomyelin, is a critical sphingolipid component of animal cell membranes, particularly abundant in the myelin sheath of nerve cells. It plays a vital role in membrane structure and fluidity, and its metabolites, such as ceramide, are key second messengers in various cellular signaling pathways that regulate processes like apoptosis, cell proliferation, and inflammation.[1][2][3] The accurate quantification and study of sphingomyelin are therefore essential in numerous research areas, including neuroscience, cancer biology, and metabolic diseases. The use of high-purity standards is crucial for achieving reliable and reproducible results in these studies.

Sourcing this compound Standards

Several reputable suppliers offer a variety of this compound (sphingomyelin) standards suitable for laboratory research. The choice of supplier and standard will depend on the specific application, required purity, and whether a natural mixture or a specific synthetic molecular species is needed.

Key Suppliers:

-

Avanti Polar Lipids: A leading manufacturer of high-purity lipids, offering a wide range of natural and synthetic sphingomyelins. They provide individual standards with defined acyl chain lengths and stable isotope-labeled versions for mass spectrometry.

-

Cayman Chemical: Offers a comprehensive portfolio of sphingolipids, including various sphingomyelin standards. They also provide stable isotope-labeled and fluorescently-tagged standards. Matreya LLC, another respected lipid supplier, is now part of Cayman Chemical.

-

Sigma-Aldrich (Merck): A major supplier of chemicals and laboratory equipment, offering sphingomyelin standards from natural sources like chicken egg yolk, as well as synthetic standards. They also provide assay kits that include sphingomyelin standards.

-

Matreya LLC (a part of Cayman Chemical): Specializes in the synthesis and purification of sphingolipids and glycolipids, offering a diverse selection of high-purity sphingomyelin standards.

Types of this compound Standards

Researchers can choose from several types of sphingomyelin standards, each suited for different experimental needs.

| Standard Type | Description | Common Applications | Typical Purity |

| Natural Mixture | Extracted and purified from biological sources such as chicken egg yolk, bovine brain, or porcine red blood cells. Contains a mixture of different acyl chain lengths. | - As a general positive control. - In studies where a natural lipid environment is desired. | ≥95% |

| Synthetic (Specific Acyl Chain) | Chemically synthesized to contain a single, defined fatty acyl chain (e.g., C16, C18). | - As a precise quantitative standard in mass spectrometry. - In biophysical studies of lipid membranes. | ≥98% |

| Stable Isotope-Labeled | Synthetically produced to incorporate heavy isotopes (e.g., ²H, ¹³C) into the molecule. | - As an internal standard in quantitative mass spectrometry-based lipidomics to correct for sample loss and ionization variability. | ≥98% |

| Fluorescently-Labeled | Covalently attached to a fluorescent probe. | - In fluorescence microscopy to visualize the localization and trafficking of sphingomyelin in living cells. - In fluorescence-based assays. | ≥95% |

Experimental Protocols

Quantification of Sphingomyelin using an Enzymatic Assay (Colorimetric/Fluorometric)

This protocol describes a common method for quantifying sphingomyelin in biological samples using a coupled enzymatic reaction. The principle involves the hydrolysis of sphingomyelin by sphingomyelinase to yield ceramide and phosphorylcholine. The phosphorylcholine is then further processed by alkaline phosphatase and choline oxidase to produce hydrogen peroxide, which is detected by a colorimetric or fluorometric probe.[4][5][6]

Materials:

-

This compound (Sphingomyelin) standard

-

Sphingomyelinase from Bacillus cereus

-

Alkaline Phosphatase (ALP)

-

Choline Oxidase

-

Horseradish Peroxidase (HRP)

-

Amplex Red (or another suitable H₂O₂ probe)

-

Assay Buffer (e.g., 0.05 M Tris-HCl, pH 8)

-

Biological sample (e.g., plasma, cell lysate)

-

96-well microplate (clear for colorimetric, black for fluorometric)

-

Microplate reader

Procedure:

-

Standard Curve Preparation:

-

Prepare a stock solution of the sphingomyelin standard in a suitable solvent (e.g., 2% Triton X-100 in ethanol).

-

Create a series of dilutions of the stock solution in the assay buffer to generate a standard curve (e.g., 0, 10, 20, 40, 80, 100 pmol/well).

-

-

Sample Preparation:

-

Homogenize tissue or cell samples in the assay buffer.

-

Centrifuge to remove debris.

-

Serum or plasma samples may require dilution in the assay buffer.[7]

-

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing sphingomyelinase, alkaline phosphatase, choline oxidase, HRP, and the detection probe in the assay buffer. The exact concentrations of each enzyme will depend on the specific activity and should be optimized.

-

-

Assay:

-

Add a specific volume of the standards and samples to the wells of the microplate.

-

Add the reaction mixture to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Measure the absorbance (e.g., at 570 nm for colorimetric) or fluorescence (e.g., excitation 530-570 nm, emission 590-600 nm for fluorometric) using a microplate reader.[6][7]

-

-

Data Analysis:

-

Subtract the blank reading from all measurements.

-

Plot the standard curve (signal vs. concentration).

-

Determine the concentration of sphingomyelin in the samples by interpolating their signal on the standard curve.

-

Use of Sphingomyelin Standards in LC-MS based Lipidomics

Stable isotope-labeled sphingomyelin standards are essential for accurate quantification in liquid chromatography-mass spectrometry (LC-MS) based lipidomics.[8][9]

Materials:

-

Stable isotope-labeled this compound standard (e.g., d18:1/17:0 Sphingomyelin)

-

Biological sample

-

Solvents for lipid extraction (e.g., chloroform, methanol, isopropanol)

-

LC-MS system (e.g., UHPLC coupled to a high-resolution mass spectrometer)

Procedure:

-

Sample Preparation and Lipid Extraction:

-

Homogenize the biological sample.

-

Add a known amount of the stable isotope-labeled sphingomyelin internal standard to the homogenate.

-

Perform lipid extraction using a standard method such as Bligh-Dyer or a monophasic solvent system.[9][10]

-

Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

-

-

LC-MS Analysis:

-

Inject the reconstituted lipid extract into the LC-MS system.

-

Separate the lipids using a suitable chromatography column (e.g., C18).

-

Detect the lipids using the mass spectrometer in either positive or negative ion mode. Sphingomyelins are typically detected as [M+H]⁺ or [M+Na]⁺ adducts in positive mode.

-

Perform tandem mass spectrometry (MS/MS) for structural confirmation.

-

-

Data Analysis:

-

Identify the endogenous sphingomyelin species and the internal standard based on their accurate mass and retention time.

-

Integrate the peak areas for the endogenous sphingomyelin and the internal standard.

-

Calculate the concentration of the endogenous sphingomyelin by comparing its peak area to that of the known amount of the internal standard.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cusabio.com [cusabio.com]

- 4. Quantitative determination of sphingomyelin - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]

- 6. bioassaysys.com [bioassaysys.com]

- 7. cellbiolabs.com [cellbiolabs.com]

- 8. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]

- 10. pubs.acs.org [pubs.acs.org]

Protocol for the Synthesis and Application of N-Acetylsphingosylphosphorylcholine with a Fluorescent Label

Application Note AP2025-12-08

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed protocol for the synthesis, purification, and characterization of fluorescently labeled N-Acetylsphingosylphosphorylcholine (Sphingomyelin). The protocol describes the N-acylation of sphingosylphosphorylcholine with a BODIPY™ FL-labeled fatty acid, a widely used fluorophore known for its high quantum yield and photostability. This application note also includes a summary of quantitative data, an overview of the crucial role of sphingomyelin in cellular signaling, and detailed diagrams of the signaling pathway and experimental workflow.

Introduction

Sphingomyelin is a critical sphingolipid component of cell membranes in animals, particularly enriched in the myelin sheath of nerve cells. Beyond its structural role, sphingomyelin and its metabolites, such as ceramide and sphingosine-1-phosphate, are key players in a multitude of cellular signaling pathways that regulate cell growth, differentiation, apoptosis, and inflammation.[1][2][3] The study of sphingomyelin's dynamic behavior and localization within the cell is crucial for understanding its function in both normal physiology and disease states.

Fluorescently labeled sphingomyelin analogs are invaluable tools for visualizing and tracking the metabolism and intracellular trafficking of this lipid in living cells.[4] Among the various fluorophores, BODIPY™ (boron-dipyrromethene) dyes are preferred for their sharp emission spectra, high fluorescence intensity, and relative insensitivity to environmental polarity.[5] This protocol details the synthesis of BODIPY™ FL C12-Sphingomyelin, providing researchers with a method to produce this valuable probe for their studies.

The Sphingomyelin Signaling Pathway

Sphingomyelin is a central molecule in a complex network of interconnected signaling pathways. The "sphingomyelin cycle" involves the enzymatic hydrolysis of sphingomyelin by sphingomyelinases (SMases) to produce ceramide, a potent second messenger.[6] Ceramide can, in turn, initiate a variety of cellular responses, including apoptosis and cell cycle arrest.[1] Conversely, sphingomyelin can be synthesized from ceramide and phosphatidylcholine by sphingomyelin synthase (SMS), a reaction that also produces diacylglycerol (DAG), another important second messenger.[7] This dynamic interplay between sphingomyelin and its metabolites is crucial for maintaining cellular homeostasis.

Experimental Protocols

This protocol is adapted from established methods for the N-acylation of sphingolipids. The synthesis involves the reaction of sphingosylphosphorylcholine with a BODIPY™ FL-labeled fatty acid activated as an N-hydroxysuccinimide (NHS) ester.

Materials and Reagents

-

Sphingosylphosphorylcholine (Lyso-SM)

-

BODIPY™ FL C12-NHS Ester

-

Triethylamine (TEA)

-

Dimethylformamide (DMF), anhydrous

-

Chloroform

-

Methanol

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol, water)

-

Argon or Nitrogen gas

-

Standard laboratory glassware

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) system

-

Mass spectrometer

-

Fluorometer

Synthesis of BODIPY™ FL C12-Sphingomyelin

The following procedure should be performed in a well-ventilated fume hood. Anhydrous conditions should be maintained where specified.

-

Dissolution of Reactants:

-

In a round-bottom flask, dissolve sphingosylphosphorylcholine (1 equivalent) in anhydrous DMF.

-

Add triethylamine (2 equivalents) to the solution. This acts as a base to deprotonate the amine group of the sphingosylphosphorylcholine.

-

Stir the solution under an inert atmosphere (argon or nitrogen) for 10 minutes at room temperature.

-

-

Acylation Reaction:

-

In a separate vial, dissolve BODIPY™ FL C12-NHS ester (1.2 equivalents) in anhydrous DMF.

-

Slowly add the BODIPY™ FL C12-NHS ester solution to the stirred solution of sphingosylphosphorylcholine.

-

Allow the reaction to proceed at room temperature for 12-24 hours under an inert atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Quenching and Solvent Removal:

-

Once the reaction is complete, quench any remaining NHS ester by adding a small amount of water and stirring for 30 minutes.

-

Remove the DMF by rotary evaporation under high vacuum.

-

-

Purification by Column Chromatography:

-

Dissolve the crude product in a minimal amount of chloroform/methanol.

-

Load the dissolved product onto a silica gel column pre-equilibrated with chloroform.

-

Elute the column with a gradient of increasing methanol in chloroform. A typical gradient would be from 100% chloroform to chloroform:methanol (80:20 v/v).

-

Collect fractions and monitor by TLC for the presence of the fluorescent product.

-

Pool the fractions containing the pure product and remove the solvent by rotary evaporation.

-

Characterization of BODIPY™ FL C12-Sphingomyelin

-

Mass Spectrometry: Confirm the identity of the product by electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight.

-

NMR Spectroscopy: For detailed structural elucidation, 1H and 31P NMR spectroscopy can be performed.

-

Purity Assessment: The purity of the final product can be assessed by HPLC.

-

Fluorescence Spectroscopy: Determine the excitation and emission maxima of the fluorescently labeled sphingomyelin in a suitable solvent (e.g., ethanol or chloroform/methanol).

Experimental Workflow

Data Presentation

The following table summarizes typical quantitative data for the synthesis and characterization of BODIPY™ FL C12-Sphingomyelin.

| Parameter | Value | Reference |

| Reactants | ||